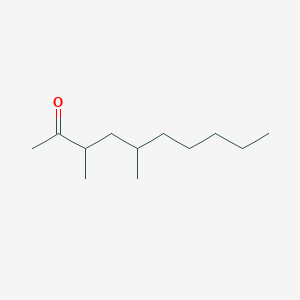
3,5-Dimethyldecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyldecan-2-one: is an organic compound belonging to the class of ketones It is characterized by a ten-carbon chain with two methyl groups attached to the third and fifth carbon atoms, and a ketone functional group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethyldecan-2-one can be synthesized through several methods, including:
Oxidation of Secondary Alcohols: One common method involves the oxidation of 3,5-dimethyldecan-2-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Friedel-Crafts Acylation: Another method involves the acylation of 3,5-dimethyldecane using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyldecan-2-one undergoes various chemical reactions, including:
Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents such as hydrazine (NH2NH2) to form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydrazine (NH2NH2), acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Hydrazones.
Scientific Research Applications
3,5-Dimethyldecan-2-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-Dimethyldecan-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3,5-Dimethyldecane: A hydrocarbon with similar structural features but lacking the ketone functional group.
3,5-Dimethyl-2-hexanone: A shorter-chain ketone with similar functional groups.
Properties
CAS No. |
91811-29-9 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3,5-dimethyldecan-2-one |
InChI |
InChI=1S/C12H24O/c1-5-6-7-8-10(2)9-11(3)12(4)13/h10-11H,5-9H2,1-4H3 |
InChI Key |
SSUZGBXZCQLWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)CC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















